6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide
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Overview
Description
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, a methyl group at the 1 position, and a 4-tolyl group at the 3 position of the tetrahydroisoquinoline skeleton. The hydrobromide salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methylation: The methyl group at the 1 position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Tolyl Group Introduction: The 4-tolyl group can be introduced through Friedel-Crafts alkylation using toluene and an appropriate catalyst such as aluminum chloride.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium dichromate or hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups may participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxy-1-methyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-methyl-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1-methyl-3-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Dihydroxy-1-methyl-3-(4-tolyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to the presence of the 4-tolyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability compared to other similar compounds.
Properties
CAS No. |
87203-97-2 |
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Molecular Formula |
C17H20BrNO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C17H19NO2.BrH/c1-10-3-5-12(6-4-10)15-7-13-8-16(19)17(20)9-14(13)11(2)18-15;/h3-6,8-9,11,15,18-20H,7H2,1-2H3;1H |
InChI Key |
MRTOMQUMFCVXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CC(N1)C3=CC=C(C=C3)C)O)O.Br |
Origin of Product |
United States |
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